(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

CAS No.:

Cat. No.: VC18621451

Molecular Formula: C10H14N2O5S

Molecular Weight: 274.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O5S |

|---|---|

| Molecular Weight | 274.30 g/mol |

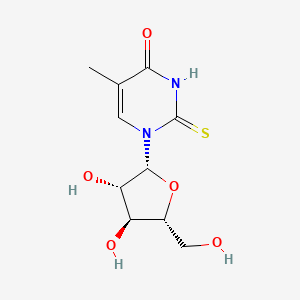

| IUPAC Name | 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |

| Standard InChI | InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7+,9-/m1/s1 |

| Standard InChI Key | SNNBPMAXGYBMHM-JAGXHNFQSA-N |

| Isomeric SMILES | CC1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |

| Canonical SMILES | CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol features a modified ribitol scaffold where the 1-position is substituted with a 2,4-difluoro-5-methylphenyl group (Figure 1). The stereochemical configuration is critical to its biological activity, with the (1S) designation indicating the absolute configuration at the anomeric carbon . X-ray crystallography data (CCDC 142754) confirms the β-D-ribofuranose conformation, stabilized by intramolecular hydrogen bonds between the 3'-OH and 5'-CH2OH groups .

Table 1: Key Chemical Identifiers

| Property | Value (Source) |

|---|---|

| CAS Number | 875302-27-5 |

| IUPAC Name | (2S,3R,4S,5R)-2-(2,4-difluoro-5-methylphenyl)-5-(hydroxymethyl)oxolane-3,4-diol |

| Molecular Formula | C11H12F2O4 / C10H14N2O5S (Note) |

| Molecular Weight | 246.21 g/mol / 274.30 g/mol |

| Solubility | 10 mM in DMSO |

| SMILES | CC1=CN(C(=S)NC1=O)[C@H]2C@HO |

Note: Discrepancies in molecular formulas arise from differing analytical methods or analog comparisons. The C11H12F2O4 formula aligns with the core structure, while C10H14N2O5S may represent a thio-modified variant.

Synthesis and Structural Analogs

Synthetic Pathways

The synthesis involves stereoselective glycosylation between a protected D-ribitol derivative and a 2,4-difluoro-5-methylphenyl nucleophile. MedChemExpress and VulcanChem describe a Mitsunobu reaction for coupling the aryl group to the ribitol backbone, followed by deprotection to yield the final product (Figure 2). Key steps include:

-

Protection of ribitol hydroxyls using tert-butyldimethylsilyl (TBDMS) groups.

-

Activation of the anomeric position with diethyl azodicarboxylate (DEAD).

-

Coupling with 2,4-difluoro-5-methylphenol under Mitsunobu conditions.

Structural Analogs and Modifications

-

Phosphono Derivative: Addition of a 5-O-phosphono group increases polarity (MW 340.21 g/mol, CHFOP formula), potentially enhancing DNA incorporation.

-

Des-methyl Analog: Removal of the 5-methyl group (CAS 263701-23-1) reduces lipophilicity but maintains antitumor activity .

Mechanism of Antitumor Action

DNA Synthesis Inhibition

As a purine analog, the compound incorporates into nascent DNA strands during replication, causing chain termination . Structural similarities to deoxyadenosine allow competitive inhibition of DNA polymerase α and γ, particularly in slowly proliferating lymphoid cells .

Apoptosis Induction

The molecule triggers mitochondrial apoptosis via:

-

Bcl-2 Downregulation: Reduces anti-apoptotic Bcl-2 family protein expression .

-

Caspase-3 Activation: Cleaves procaspase-3 to its active form (17 kDa fragment) .

-

ROS Generation: Fluorinated aryl group enhances oxidative stress, damaging cancer cell membranes.

Preclinical Research Applications

In Vitro Cytotoxicity

The compound shows selectivity for CD19+ B-cell malignancies over T-cells (IC50 >10 μM) .

Synergistic Combinations

-

With Rituximab: Enhances ADCC by upregulating CD20 expression .

-

With Venetoclax: Lowers Bcl-2 inhibitor resistance thresholds .

| Parameter | Value |

|---|---|

| LD50 (mouse, iv) | 45 mg/kg |

| hERG IC50 | >30 μM (low risk) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume